molecular formula C8H16Cl2N4O2 B13931187 [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride

[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride

Cat. No.: B13931187
M. Wt: 271.14 g/mol
InChI Key: ROHYDELVEKIJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride is a chemical compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The aminoethyl group is then introduced via a substitution reaction, followed by esterification to form the acetic acid ethyl ester. The final step involves the formation of the dihydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate enzyme activity. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its chemical properties.

    [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid, which can alter its reactivity and biological activity.

Uniqueness

The presence of both the aminoethyl group and the acetic acid ethyl ester moiety in [5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride makes it unique

Properties

Molecular Formula

C8H16Cl2N4O2

Molecular Weight

271.14 g/mol

IUPAC Name

ethyl 2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetate;dihydrochloride

InChI

InChI=1S/C8H14N4O2.2ClH/c1-3-14-7(13)4-6-10-8(5(2)9)12-11-6;;/h5H,3-4,9H2,1-2H3,(H,10,11,12);2*1H

InChI Key

ROHYDELVEKIJHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C(C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.